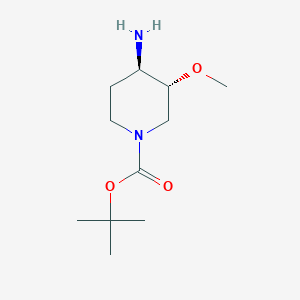

trans-4-Amino-1-boc-3-methoxypiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

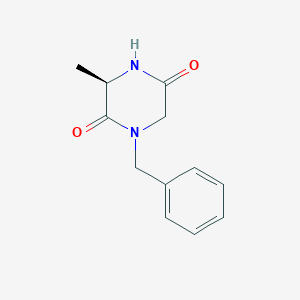

The piperidine ring is a fundamental structure in organic chemistry, found in numerous natural and synthetic compounds with medicinal significance. "trans-4-Amino-1-boc-3-methoxypiperidine" is a derivative of piperidine, designed for specific synthetic applications, highlighting the diversity and adaptability of piperidine chemistry.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the use of chiral templates or starting materials such as D-serine for stereoselective formation. For example, the synthesis of cis- and trans-3-hydroxypipecolic acids from D-serine showcases the efficiency of generating piperidine derivatives through chelation-controlled addition and reduction steps (Liang & Datta, 2005).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including "trans-4-Amino-1-boc-3-methoxypiperidine," can be elucidated through X-ray crystallography, revealing configurations such as diaxial conformations in N-Boc-piperidinyl structures (Chiou, Lin, & Liang, 2010).

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, including cyclohydrocarbonylation and ring-opening reactions with amines, leading to a wide range of functionalized products. These reactions are crucial for synthesizing analogs of natural and synthetic aminohydroxylated piperidine alkaloids (Grishina et al., 2011).

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

- Researchers have developed efficient methods for resolving derivatives of 2-amino-4-pentenoic acid (allylglycine), leading to the synthesis of four stereoisomers of 4-hydroxyproline derivatives. This process involves epoxidation followed by intramolecular cyclization, showcasing the utility of trans-4-Amino-1-boc-3-methoxypiperidine in producing compounds with potential applications in pharmaceuticals and biochemistry (Krishnamurthy et al., 2014).

Biochemical and Pharmaceutical Research

- Novel O-ferrocenoyl hydroxyproline conjugates have been synthesized, which include the protection by tert-butoxycarbonyl (Boc) group at the N-terminus. These conjugates exhibit catalytic properties, indicating the role of trans-4-Amino-1-boc-3-methoxypiperidine in the development of new catalysts with potential applications in synthetic chemistry and drug discovery (Al-Momani & Lataifeh, 2013).

Materials Science and Engineering

- The controlled synthesis of amino acid-based pH-responsive chiral polymers, utilizing the Boc group for protection, highlights the application of trans-4-Amino-1-boc-3-methoxypiperidine in materials science. These developments pave the way for the creation of advanced materials with specific biochemical and physical properties, suitable for drug delivery systems and gene transfer applications (Kumar et al., 2013).

Advanced Synthetic Techniques

- A novel approach to the asymmetric synthesis of high-value chiral amines has been demonstrated using immobilized ω-transaminases, showcasing the utility of trans-4-Amino-1-boc-3-methoxypiperidine in enhancing the efficiency and selectivity of biocatalytic processes. This method provides a sustainable and scalable route for synthesizing enantiomerically pure compounds, crucial for pharmaceutical applications (Petri et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific measures in case of ingestion or if it gets on the skin or in the eyes .

properties

IUPAC Name |

tert-butyl (3R,4R)-4-amino-3-methoxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGHCFVWYKWWMU-RKDXNWHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Amino-1-boc-3-methoxypiperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-Chlorobenzo[b]acridine](/img/structure/B1148707.png)